Technical Whitepaper: 2-Amino-1-(3,5-difluorophenyl)ethanone Hydrochloride
Technical Whitepaper: 2-Amino-1-(3,5-difluorophenyl)ethanone Hydrochloride
Primary CAS: 1187931-06-1 (Hydrochloride Salt) Free Base Equivalent: 2-Amino-1-(3,5-difluorophenyl)ethanone (Instable)
Executive Summary & Chemical Identity
2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles for pharmaceutical development. It serves as a critical "warhead" precursor for kinase inhibitors and CNS-active agents, where the 3,5-difluoro substitution pattern provides enhanced metabolic stability by blocking specific Cytochrome P450 oxidation sites.
Critical Note on Stability: Researchers must note that the free base form of α-amino ketones is kinetically unstable, prone to rapid self-condensation into pyrazines or oxidative degradation (reddening). Consequently, this compound is almost exclusively synthesized, stored, and utilized as the hydrochloride salt .
Physiochemical Profile
| Property | Specification |
| CAS Number (HCl) | 1187931-06-1 |
| Molecular Formula | C₈H₈ClF₂NO (Salt) / C₈H₇F₂NO (Base) |
| Molecular Weight | 207.61 g/mol (HCl) |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
| Acidity (pKa) | ~7.5 (Conjugate acid of the amine) |
Strategic Utility in Drug Discovery
The inclusion of the 3,5-difluorophenyl moiety is rarely accidental. It is a calculated medicinal chemistry strategy designed to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.
The "Fluorine Effect"[1][2][3]
-
Metabolic Blocking: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond. Placing fluorine at the 3 and 5 positions of the phenyl ring blocks metabolic "soft spots" prone to oxidative metabolism by CYP450 enzymes, extending the half-life (
) of the final drug candidate. -
Lipophilicity Modulation: The high electronegativity of fluorine reduces the basicity of the adjacent amine (inductive effect) and generally increases the LogP of the molecule, facilitating better membrane permeability compared to non-fluorinated analogs.
-
Conformational Locking: The electrostatic repulsion between the fluorine atoms and carbonyl oxygen can lock the molecule into specific conformations, potentially improving binding affinity to target proteins.
Figure 1: Strategic impact of the 3,5-difluoro scaffold in medicinal chemistry.
Synthesis & Experimental Protocols
Route Selection: Direct amination of
Workflow Summary
-
Precursor: 3,5-Difluoroacetophenone.
-
Bromination: Generation of
-bromo intermediate. -
Amination: Formation of Hexamethylenetetramine (HMTA) salt.
-
Hydrolysis: Acidic cleavage to release the primary amine HCl.
Figure 2: The Delépine synthetic pathway minimizes dimerization side-products.
Detailed Protocol (Bench Scale)
Step 1:
-
Reagents: 3,5-Difluoroacetophenone (1.0 eq), Bromine (1.0 eq) or NBS (1.05 eq), p-TsOH (0.1 eq), DCM or Acetonitrile.
-
Procedure:
-
Dissolve ketone in DCM at 0°C.
-
Add Bromine dropwise (or NBS in portions) to control the exotherm.
-
Monitor by TLC (Hexane/EtOAc) until starting material is consumed.
-
Critical: Do not over-brominate. Di-bromination is difficult to separate.
-
Quench with aqueous sodium thiosulfate, extract, and concentrate to yield the
-bromo ketone.
-
Step 2 & 3: The Delépine Sequence
-
Reagents:
-Bromo intermediate (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Chloroform, Conc. HCl, Ethanol.[4][5][6][7][8] -
Procedure:
-
Dissolve the
-bromo ketone in Chloroform (approx 5-10 volumes). -
Add HMTA in one portion. Stir at Room Temperature for 4–12 hours.
-
Observation: A thick white precipitate (the quaternary ammonium salt) will form.
-
Filter the solid and wash with fresh Chloroform to remove non-polar impurities.
-
Hydrolysis: Suspend the solid in Ethanol (10 vol) and add Conc. HCl (3-4 eq).
-
Reflux for 2–4 hours. The solid will dissolve, then ammonium chloride may precipitate.
-
Cool to 0°C. Filter off inorganic salts.
-
Concentrate the filtrate. Recrystallize the residue from MeOH/Et2O to obtain the pure 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride .
-
Handling, Stability & Quality Control
Storage Requirements[9]
-
Condition: Store at -20°C.
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen.
-
Shelf-Life: 12-24 months if kept dry. If the solid turns yellow/orange, it indicates free-base degradation.
Analytical Validation
-
1H NMR (DMSO-d6):
- ~8.5 ppm (broad s, 3H, -NH3+).
- ~7.6-7.8 ppm (m, 3H, Aromatic protons).
- ~4.5 ppm (s, 2H, -CH2-NH3+).
-
19F NMR:
-
Distinct singlet or multiplet around -108 to -110 ppm (depending on reference), confirming the meta-difluoro pattern.
-
References
-
Sigma-Aldrich. (n.d.). 2-Amino-1-(3,5-difluoro-phenyl)-ethanone hydrochloride. Retrieved from
-
Fluorochem. (n.d.). 2-Amino-1-(3,5-difluorophenyl)ethanone hydrochloride Data Sheet. Retrieved from
-
National Institutes of Health (NIH). (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed Central. Retrieved from
-
BenchChem. (n.d.). Technical Guide to 3,5-Difluorobiphenyl Scaffolds. Retrieved from
-
Organic Chemistry Portal. (n.d.). Delépine Reaction Mechanism and Protocols. Retrieved from
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in drug design: a case study with fluoroanisoles [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. scribd.com [scribd.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Delépine reaction - Wikipedia [en.wikipedia.org]
- 8. 786719-60-6 2-Amino-1-(2,4-difluorophenyl)ethanone hydrochloride AKSci 2319AC [aksci.com]
- 9. chemscene.com [chemscene.com]
